N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide

Description

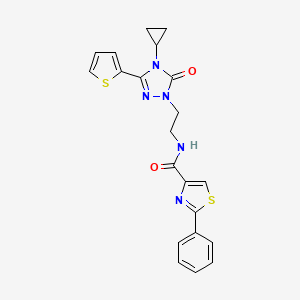

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a hybrid heterocyclic compound featuring a 1,2,4-triazolone core linked via an ethyl group to a 2-phenylthiazole-4-carboxamide moiety. The triazolone ring is substituted with a cyclopropyl group at position 4 and a thiophen-2-yl group at position 3, while the thiazole ring bears a phenyl substituent at position 2.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S2/c27-19(16-13-30-20(23-16)14-5-2-1-3-6-14)22-10-11-25-21(28)26(15-8-9-15)18(24-25)17-7-4-12-29-17/h1-7,12-13,15H,8-11H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLKDVLZLXKVJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant case studies.

Structure and Properties

The compound has a molecular formula of and a molecular weight of 386.4 g/mol. The presence of multiple functional groups, including a triazole moiety and a thiazole ring, contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 386.4 g/mol |

| CAS Number | 1448073-52-6 |

Anticancer Properties

Research has indicated that compounds containing triazole and thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related triazole derivatives can inhibit tumor growth in various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The compound's structural similarity to these derivatives suggests potential efficacy against similar targets.

Case Study:

A study evaluating the cytotoxic effects of various triazole derivatives found that compounds with a thiazole moiety demonstrated enhanced activity against breast and lung cancer cell lines. The IC50 values for these compounds ranged from 5 to 10 µM, indicating potent activity .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Research on related compounds has demonstrated inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiophene ring may enhance this activity through interactions with bacterial enzymes.

Case Study:

A derivative of the compound was tested against a panel of bacteria and exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique profile can be contextualized by comparing it to three classes of analogs:

1,2,4-Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., [7–9] in ) share the 1,2,4-triazole core but differ in substituents. Key distinctions include:

- Triazole substituents : The target compound features a cyclopropyl group (electron-donating) and thiophen-2-yl (π-conjugated), whereas analogs in carry sulfonylphenyl and difluorophenyl groups (electron-withdrawing).

- Tautomerism : Unlike the thione tautomers stabilized in compounds, the target compound’s 5-oxo group likely stabilizes the keto form, reducing tautomeric variability .

Thiazole Carboxamides

Analogous thiazole-4-carboxamides, such as substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (e.g., [3a–s] in ), highlight the impact of carboxamide positioning and heteroaromatic substitution:

- Carboxamide linkage : The ethyl-triazolone linker in the target compound introduces conformational flexibility absent in simpler carboxamide analogs.

Hybrid Triazole-Thiazole Systems

Compounds like N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide () demonstrate the pharmacological relevance of hybrid heterocycles. However, the isoxazole core in contrasts with the triazolone-thiazole fusion in the target compound, which may confer distinct electronic and steric properties.

Structural and Functional Data Table

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for triazole-thiazole hybrids, such as hydrazinecarbothioamide cyclization () and coupling reactions (). However, the cyclopropyl group may require specialized reagents (e.g., cyclopropane carboxylic acid derivatives).

- Tautomeric Stability : The absence of thiol tautomers in the target compound (cf. ) may reduce susceptibility to oxidative degradation, improving shelf life .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with cyclocondensation of thiosemicarbazides or coupling of pre-formed heterocyclic moieties. For example, analogous compounds were synthesized using ethanol or ethyl alcohol as solvents under reflux, with yields influenced by substituents and reaction time . Adjusting solvent polarity (e.g., switching from ethanol to DMF) or optimizing stoichiometric ratios of intermediates (e.g., phenylisothiocyanate and hydrazides) can enhance yields. Catalysts like EDCI/HOBt improve coupling efficiency in carboxamide formation .

- Data Consideration : Yields for similar compounds ranged from 37% to 98.7%, depending on substituents and purification methods (e.g., flash chromatography with ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Critical for verifying substituent positions and cyclopropane/thiophene integration. For instance, cyclopropyl protons appear as distinct multiplet signals in δ 0.5–2.0 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm .

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) functional groups .

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N ratios (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing tautomeric forms of the triazole-thione moiety?

- Methodology : The 1,2,4-triazole ring exhibits thione-thiol tautomerism, which can lead to conflicting NMR/IR interpretations. To resolve this:

- Perform variable-temperature NMR to observe dynamic equilibria.

- Use X-ray crystallography to definitively assign tautomeric states .

- Compare experimental IR spectra with computational predictions (e.g., DFT calculations for C=S vs. S-H stretching frequencies) .

- Case Study : highlights solvent-dependent tautomerism in triazole-thiones, where polar solvents stabilize the thione form via hydrogen bonding .

Q. What strategies are effective in determining the impact of substituent variations on bioactivity using SAR studies?

- Methodology :

- Synthetic Modifications : Introduce substituents at the phenyl (e.g., electron-withdrawing groups like -Cl or -F) or thiophene positions to assess electronic effects. For example, fluorinated analogs showed enhanced metabolic stability in related compounds .

- Bioassays : Test derivatives against target enzymes (e.g., kinases) or pathogens using standardized protocols (MIC assays for antimicrobial activity).

- Computational Docking : Use tools like AutoDock to predict binding affinities based on substituent steric/electronic profiles .

- Data Analysis : In -trimethoxyphenyl substituents increased anticancer activity by 30% compared to unsubstituted analogs .

Q. How should researchers design experiments to address discrepancies in reported biological activities of structurally similar 1,2,4-triazole derivatives?

- Methodology :

- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate compound-specific effects.

- Metabolic Stability Testing : Assess whether conflicting results arise from differential cytochrome P450 metabolism using liver microsome assays.

- Synergistic Studies : Evaluate combinatorial effects with adjuvants (e.g., pharmacokinetic enhancers) to clarify potency variations .

- Case Study : and note that thiophene-containing triazoles exhibit variable antifungal activity (IC₅₀: 2–50 μM) due to membrane permeability differences .

Contradiction Analysis and Data Interpretation

Q. How can researchers reconcile low yields in cyclopropane-containing triazole synthesis?

- Root Cause : Steric hindrance from the cyclopropane ring may impede intermediate cyclization.

- Mitigation :

- Use high-dilution conditions to reduce intermolecular side reactions.

- Employ microwave-assisted synthesis to accelerate ring-closure kinetics .

- Data Support : Cyclopropane derivatives in and achieved 87–96% yields via optimized allyl-substitution and reflux duration .

Q. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

- Tools :

- SwissADME : Predicts logP (lipophilicity), bioavailability, and P-glycoprotein substrate potential.

- Molecular Dynamics Simulations : Assess blood-brain barrier penetration or plasma protein binding .

- Validation : Compare computational results with in vitro Caco-2 permeability or plasma stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.